molecular formula C12H6Br4O B1432748 3,3',4,5'-Tetrabromodiphenyl ether CAS No. 446254-48-4

3,3',4,5'-Tetrabromodiphenyl ether

Cat. No.: B1432748
CAS No.: 446254-48-4
M. Wt: 485.79 g/mol
InChI Key: LELQGHJEUVRPEV-UHFFFAOYSA-N
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Description

Global Context of Polybrominated Diphenyl Ethers as Environmental Contaminants in Academic Research

The widespread use and chemical stability of PBDEs have led to their ubiquitous presence in the environment. healthandenvironment.netnih.gov These compounds are not chemically bound to the products they are added to, allowing them to leach out over time into the air, dust, soil, and water. nih.govnih.gov This has resulted in global contamination, with PBDEs detected in various environmental matrices, including sediment and wildlife, even in remote regions like the Arctic. environment-agency.gov.uknih.gov

Academic research has extensively documented the persistence, bioaccumulation, and potential for long-range transport of these contaminants. environment-agency.gov.ukresearchgate.net Due to their lipophilic (fat-loving) nature, PBDEs accumulate in the fatty tissues of organisms, leading to biomagnification through the food web. nih.govacs.orgresearchgate.net This means that concentrations of PBDEs increase in organisms at higher trophic levels. researchgate.net Studies have found significant levels of PBDEs in a wide range of wildlife, including marine mammals, fish, and birds, as well as in humans, with particularly high levels reported in North America. acs.orgnoaa.gov The growing body of research on the environmental fate and toxicological effects of PBDEs has raised significant concerns, leading to regulations and phase-outs of certain PBDE mixtures in many parts of the world. epa.govnih.gov

Research Significance of Tetrabromodiphenyl Ether Congeners within PBDE Studies

Within the extensive family of PBDEs, the tetrabromodiphenyl ether (tetraBDE) congeners, which include 3,3',4,5'-Tetrabromodiphenyl ether, hold particular research significance. There are several congeners of tetraBDE, each with a unique arrangement of four bromine atoms. epa.gov

Lower brominated congeners, such as the tetraBDEs, are of particular interest because they are generally more bioaccumulative and have been shown to be more mobile in the environment compared to their more heavily brominated counterparts. nih.govresearchgate.net Research has indicated that some of the more highly brominated PBDEs can break down in the environment into these more persistent and potentially more toxic lower-brominated forms. nih.gov

Evolution of Scientific Understanding and Research Paradigms for PBDEs

The scientific understanding of PBDEs has evolved significantly since they were first identified as environmental contaminants. Initial research in the 1980s and 1990s focused on detecting their presence in the environment and in wildlife. nih.gov As analytical methods improved, scientists were able to detect a wider range of PBDE congeners at lower concentrations, leading to a greater appreciation of the extent of global contamination.

Early research often treated PBDEs as a single group of chemicals. However, as more data became available, the research paradigm shifted to a congener-specific approach. epa.gov Scientists recognized that the environmental behavior and toxicological properties of PBDEs vary significantly depending on the number and position of the bromine atoms. This led to more focused studies on the specific congeners that are most prevalent in the environment and in biological systems.

Initially, much of the concern around PBDEs was based on their structural similarity to other persistent organic pollutants like polychlorinated biphenyls (PCBs). healthandenvironment.netnih.gov Over time, a substantial body of research has emerged specifically on the environmental fate and effects of PBDEs. This has included investigations into their transport mechanisms, degradation pathways, and the potential for debromination of higher brominated congeners to more bioaccumulative lower brominated forms. nih.govresearchgate.net The focus of research has also expanded to include the investigation of alternative flame retardants that have been introduced to replace PBDEs. researchgate.net

The following table provides a summary of key research milestones in the scientific understanding of PBDEs:

Time Period Key Research Focus Significant Findings
1980s - 1990s Detection and quantification in environmental samples.Widespread presence of PBDEs in the environment and wildlife identified. nih.gov
Late 1990s - Early 2000s Bioaccumulation and biomagnification studies.Evidence of PBDEs accumulating in food webs and in human tissues. acs.org
2000s - Present Congener-specific analysis and toxicological studies.Recognition of varying properties and risks among different PBDE congeners. epa.gov
2010s - Present Environmental fate, transport, and degradation pathways.Understanding of long-range transport and the potential for debromination. nih.govresearchgate.net
Recent Years Focus on alternative flame retardants and legacy contamination.Investigation into the environmental impact of PBDE replacements. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-4-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-8(14)5-10(4-7)17-9-1-2-11(15)12(16)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELQGHJEUVRPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879898
Record name BDE-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-48-4
Record name 3,3',4,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WS065DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sources and Environmental Pathways Research of 3,3 ,4,5 Tetrabromodiphenyl Ether

Characterization of Anthropogenic Emission Sources

The primary introduction of 3,3',4,5'-Tetrabromodiphenyl ether (BDE-71) into the environment is a result of human activities, particularly through industrial processes and the lifecycle of consumer products. As an additive flame retardant, it is not chemically bound to the materials it is incorporated into, which facilitates its release.

Industrial Releases and Manufacturing Process Emissions

Historically, the commercial pentabromodiphenyl ether (pentaBDE) mixture, known by trade names such as DE-71, has been a significant source of various PBDE congeners, including tetrabromodiphenyl ethers. Although specific data on the emission of this compound from manufacturing facilities are not extensively detailed in readily available literature, the production and use of these commercial mixtures are recognized as a primary pathway for the release of their constituent compounds into the environment. The manufacturing process of products containing these flame retardants, such as polyurethane foam and plastics for electronics, can lead to direct emissions into the air, water, and soil.

Waste Management Practices and Electronic Waste Recycling as Sources

The disposal and recycling of products containing PBDEs, particularly electronic waste (e-waste), represent a major ongoing source of these compounds to the environment. Informal e-waste recycling activities, which can include dismantling, open burning, and acid leaching, are particularly significant sources of a wide range of pollutants.

Research conducted at informal e-waste recycling sites has confirmed the presence of this compound in environmental samples. A study evaluating 17 PBDE congeners identified BDE-71 in soil and dust samples from such locations mdpi.com. The concentrations of PBDEs at these sites generally follow a pattern where the highest levels are found at burning sites, followed by dismantling sites, repair sites, and then control sites, indicating that the recycling activities are a direct cause of the contamination mdpi.com.

The following table summarizes the general trend of PBDE contamination at e-waste sites:

Site TypeRelative PBDE Concentration
Burning SitesHighest
Dismantling SitesHigh
Repair SitesMedium
Control SitesLow

This table illustrates the general pattern of PBDE distribution in topsoil and dust samples at e-waste recycling sites, with concentrations decreasing with less intensive recycling activities.

Leaching and Volatilization from Commercial Products

Products treated with PBDE flame retardants, such as electronics, furniture with polyurethane foam, and textiles, can release these compounds throughout their service life and after disposal. nih.govoup.com Since additive flame retardants are not chemically bound to the polymer matrix, they can migrate out of the products over time.

Leaching is a significant pathway for the release of PBDEs into the environment, particularly in landfill settings. Studies have shown that PBDEs can leach from flame-retardant plastics into landfill leachate. nih.gov The presence of organic matter, such as dissolved humic substances, in the leachate can enhance the mobility and leaching of PBDEs from waste materials. nih.govnih.gov While specific leaching rates for this compound are not well-documented, the general behavior of tetrabromodiphenyl ethers suggests that this is a viable release pathway.

Volatilization from consumer products, especially those that heat up during use like electronics, is another potential emission route. This can contribute to the presence of PBDEs in indoor air and dust, which then can be transported to the outdoor environment.

Research on Primary and Secondary Formation Pathways in the Environment

In addition to direct emissions, this compound can also be formed in the environment through the degradation of more highly brominated PBDEs. This makes the environmental fate of other PBDEs a critical factor in understanding the sources of this specific congener.

Direct Release of Specific Tetrabromodiphenyl Ether Congeners

The primary formation pathway of this compound is its inclusion as a congener in commercial flame retardant mixtures. The technical pentaBDE product, DE-71, is a mixture that primarily contains tetra- and penta-brominated congeners. nih.govepa.gov Therefore, the direct release of this mixture into the environment during production, use, and disposal of products constitutes a primary source of this compound.

Environmental Debromination of Higher Brominated PBDEs as a Source

A significant secondary source of tetrabromodiphenyl ethers in the environment is the breakdown of higher brominated congeners. berkeley.edu This process, known as reductive debromination, can occur through both microbial and photolytic (light-induced) pathways.

Microbial Debromination: Under anaerobic (oxygen-free) conditions, certain microorganisms are capable of removing bromine atoms from PBDEs. berkeley.edunih.govacs.orgnih.gov This has been observed in sediments, soils, and sewage sludge. nih.govnih.gov For instance, studies have shown that hepta-BDE congeners, such as BDE-183, can be microbially debrominated to hexa- and subsequently penta-BDEs. berkeley.eduacs.orgacs.org While the complete pathway to this compound is not always fully elucidated in these studies, the stepwise debromination of higher brominated ethers is a known source of various tetrabrominated congeners. berkeley.edunih.govnih.gov Research has demonstrated that anaerobic bacteria can preferentially remove meta and para bromines from the diphenyl ether structure. acs.org

The following table presents examples of microbial debromination of higher PBDEs, which can lead to the formation of tetrabrominated congeners:

Parent CompoundKey Debromination Products
Hepta-BDE (BDE-183)Hexa-BDEs (e.g., BDE-154, BDE-153, BDE-149, BDE-144)
Hexa-BDE (BDE-153)Penta-BDEs (e.g., BDE-99, BDE-101)
Penta-BDE (BDE-99)Tetra-BDEs (e.g., BDE-47)

This table shows the stepwise microbial debromination of higher brominated PBDEs, which serves as a source for lower brominated congeners, including the tetrabrominated forms.

Photolytic Debromination: Higher brominated PBDEs, particularly decabromodiphenyl ether (BDE-209), are susceptible to degradation by sunlight. nih.govmdpi.comnih.govresearchgate.netnih.gov This photodegradation process involves the removal of bromine atoms, leading to the formation of a range of lower brominated congeners, including nona-, octa-, hepta-, hexa-, penta-, and tetra-BDEs. researchgate.netnih.gov Photolytic debromination has been observed in various environmental matrices, including water, soil, and dust. mdpi.comnih.gov The degradation of BDE-209 in soil suspensions under UV light has been shown to produce a variety of lower-brominated BDEs through a step-by-step debromination process. mdpi.com Although many studies focus on the formation of the most abundant congeners, the photolytic breakdown of larger PBDE molecules is a confirmed pathway for the generation of the broader group of tetrabromodiphenyl ethers.

Environmental Fate and Transformation Research of 3,3 ,4,5 Tetrabromodiphenyl Ether

Studies on Environmental Persistence and Potential for Long-Range Transport

Polybrominated diphenyl ethers as a class of compounds are recognized for their environmental persistence. nih.gov This persistence is a key factor in their potential for long-range environmental transport, allowing them to be detected in regions far from their original sources of emission. nih.govnih.gov The properties of PBDEs, including their low water solubility and high lipophilicity, contribute to their tendency to sorb to particles and bioaccumulate, which in turn influences their transport and longevity in the environment. wikipedia.org

The long-range transport of organic chemicals is a complex process influenced by factors such as their atmospheric half-life and partitioning behavior between gas and particle phases. nih.gov For many PBDEs, transport can occur via atmospheric movement, ocean currents, and even within migratory species. pops.int While specific modeling and extensive monitoring data for 3,3',4,5'-tetrabromodiphenyl ether are not as abundant as for other congeners, the general principles of PBDE transport apply. Chemicals that are persistent and associated with particles, like many PBDEs, have a recognized potential for long-range atmospheric transport. nih.gov

Research into Degradation and Biotransformation Processes

Photolytic Degradation Mechanisms and Kinetics

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for many PBDEs. nih.govmdpi.com Studies on various PBDE congeners have demonstrated that this process often proceeds through reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.gov The kinetics of photodegradation can be influenced by the surrounding medium, such as the presence of surfactants, and the wavelength of light. nih.govmdpi.com For instance, research on a tribrominated diphenyl ether, BDE-28, showed that photodebromination was a major degradation pathway. nih.gov While specific kinetic data for the photolysis of this compound are limited, the general mechanisms observed for other PBDEs, particularly other tetrabrominated congeners, suggest that it would also be susceptible to photolytic debromination. The rate and products of this degradation would likely be influenced by environmental conditions such as light intensity and the presence of photosensitizers.

Microbial and Enzymatic Biotransformation Pathways in Environmental Media

Microbial activity plays a crucial role in the transformation of PBDEs in soil, sediment, and water. hnu.edu.cnmedcraveonline.com Both aerobic and anaerobic biodegradation of PBDEs have been observed. hnu.edu.cn Aerobic degradation can involve hydroxylation and cleavage of the ether bond, while anaerobic degradation is often characterized by reductive debromination. hnu.edu.cn The rate of biodegradation can be influenced by the degree of bromination, with higher brominated congeners generally degrading more slowly. hnu.edu.cn

The biotransformation of PBDEs is facilitated by a range of microorganisms, including bacteria and fungi, which can utilize these compounds as a carbon source or transform them co-metabolically. medcraveonline.com The presence of specific microbial communities and enzymes is key to the breakdown of these persistent organic pollutants. While direct studies on the microbial biotransformation of this compound are not widely available, the established pathways for other PBDEs suggest that it would be subject to similar microbial degradation processes in the environment.

Reductive Debromination Dynamics in Different Environmental Compartments

Reductive debromination is a primary transformation process for PBDEs, particularly under anaerobic conditions found in sediments and some soils. nih.govberkeley.edu This process involves the sequential removal of bromine atoms, leading to the formation of less brominated diphenyl ethers. nih.govberkeley.edu Studies have shown that this process can be carried out by various anaerobic bacteria. nih.gov The debromination pathways, including the preferential removal of bromine atoms from specific positions (ortho-, meta-, or para-), can be influenced by the specific microbial species present and their enzymatic machinery. nih.gov

The reductive debromination of higher brominated PBDEs is a significant source of lower brominated congeners in the environment. berkeley.edu For example, the debromination of decabromodiphenyl ether (BDE-209) can lead to the formation of a range of less brominated products, including tetrabromodiphenyl ethers. nih.gov While a detailed debromination pathway for this compound has not been extensively elucidated, it is expected to undergo further reductive debromination to form tri-, di-, and monobrominated diphenyl ethers, and ultimately diphenyl ether. The rate and extent of this process would depend on the specific environmental conditions and microbial populations present.

Formation and Characterization of Environmental Metabolites (e.g., Hydroxylated, Methoxylated PBDEs, Bromophenols)

In addition to debromination, the biotransformation of PBDEs can lead to the formation of various metabolites, including hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. nih.govmdpi.com These metabolites can be formed through the action of enzymes, such as cytochrome P450 monooxygenases, in a variety of organisms. mdpi.com OH-PBDEs have been detected in environmental samples and are of concern due to their potential for increased toxicity and endocrine-disrupting effects. wikipedia.org

The formation of these metabolites is a key aspect of the environmental fate of PBDEs, as it represents a pathway for both detoxification and, in some cases, the formation of more biologically active compounds. While specific studies on the metabolites of this compound are scarce, the general metabolic pathways observed for other PBDEs suggest that it is a plausible precursor to hydroxylated and methoxylated tetrabromodiphenyl ether metabolites in the environment.

Sorption, Volatilization, and Partitioning Behavior Research

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. The high lipophilicity of PBDEs, indicated by their high octanol-water partition coefficients (Kow), leads to their strong sorption to organic matter in soil and sediment. nih.govresearchgate.net This sorption behavior reduces their mobility in the environment and their availability for degradation and uptake by organisms. nih.gov

Research on this compound Lacking Specific Data on Environmental Influence

The transformation of PBDEs in the environment is a critical area of study due to their persistence, potential for bioaccumulation, and toxicological concerns. Environmental parameters such as sunlight (photodegradation), microbial activity (biodegradation), temperature, and pH are known to be significant drivers of the degradation and transformation of these compounds. However, the specific rates and pathways of these transformations are highly dependent on the bromine substitution pattern on the diphenyl ether backbone.

For other well-studied PBDEs, research has established that processes like reductive debromination, hydroxylation, and cleavage of the ether bond are key transformation pathways. The kinetics of these reactions, determining how quickly the compound degrades, are influenced by the surrounding environmental conditions. For instance, the intensity and wavelength of sunlight can significantly affect the rate of photodegradation, while the presence of specific microbial communities and favorable temperature and pH conditions are crucial for efficient biodegradation.

Unfortunately, studies providing this level of detail for this compound are absent in the reviewed literature. Consequently, it is not possible to construct data tables or provide detailed research findings on the influence of environmental parameters on its transformation kinetics and pathways as the specific information does not appear to have been a primary focus of published environmental research to date. Further investigation is required to elucidate the environmental behavior of this particular PBDE congener.

Bioaccumulation and Trophic Transfer Research in Ecological Systems

Investigation of Bioaccumulation Potential in Aquatic Organisms

Research into the bioaccumulation of PBDEs in aquatic environments has revealed significant uptake and accumulation in a variety of organisms, from invertebrates to fish. These compounds can enter aquatic ecosystems through various pathways, including industrial effluents and atmospheric deposition, and subsequently partition into sediment and biota.

The uptake of PBDEs by aquatic organisms occurs through several mechanisms, including passive diffusion across respiratory surfaces like gills and absorption from the diet. In invertebrates such as the marine polychaete Nereis virens, studies have shown selective accumulation of certain PBDE congeners from sediments. These worms have been observed to accumulate congeners found in the commercial penta-BDE mixture to a greater extent than the more highly brominated BDE-209. nih.gov This indicates that the bioavailability of PBDEs from sediment is congener-specific. nih.gov The lipophilic nature of these compounds means they readily accumulate in fatty tissues. epa.gov

In fish, both dietary intake and direct uptake from water contribute to bioaccumulation. The liver is a primary site for the metabolism of foreign compounds, but it is also a significant organ for the accumulation of PBDEs. nih.govresearchgate.net Studies on various fish species have shown that PBDEs accumulate in tissues such as the liver, muscle, and adipose. nih.govnih.gov The specific congener profile found in fish can be influenced by factors like the species' feeding habits and metabolic capabilities. researchgate.net For instance, some cyprinid fish have demonstrated the ability to debrominate higher brominated PBDEs, potentially leading to the formation and accumulation of lower brominated congeners. researchgate.net The process of bioaccumulation is also time-dependent, with PBDEs showing a long half-life in aquatic environments. nih.gov

Bioaccumulation factors (BAFs) are used to quantify the accumulation of a chemical in an organism from all environmental exposures, including water, food, and sediment. BAFs are crucial for assessing the potential risk of pollutants. For PBDEs, BAFs can vary significantly among different congeners and species.

Studies have shown that tetra- to hexa-brominated diphenyl ethers are highly biomagnified in marine food webs, with biomagnification factors (BMFs) from fish to harbor seals averaging between 17 and 76. researchgate.net While specific BAFs for BDE-85 are not always individually reported, it is often included in the sum of PBDEs measured in bioaccumulation studies. The general trend observed is that lower-brominated congeners, due to their bioavailability, tend to accumulate in organisms. nih.gov However, factors such as molecular size can limit the uptake of very large molecules like the highly brominated BDE-209. nih.gov

Bioaccumulation Data for Selected PBDE Congeners in Aquatic Wildlife

OrganismLocationPBDE Congener(s)Bioaccumulation MetricFindingSource
Marine Polychaete (Nereis virens)Estuarine SedimentsPenta-BDE mixture congenersBioavailabilitySelectively accumulated over BDE-209. nih.gov nih.gov
Fish (General)Northwest AtlanticTetra- to Hexa-BDEsBiomagnification Factor (BMF) in SealsBMFs from fish to seals averaged 17 to 76. researchgate.net researchgate.net
InvertebratesNorth SeaBDE-28, 47, 99, 100, 153, 154ConcentrationLevels in invertebrates were similar to those in gadoid fish. nih.gov nih.gov

Research on Bioaccumulation Potential in Terrestrial Wildlife

BDE-85 and other PBDEs also accumulate in terrestrial wildlife, primarily through the consumption of contaminated food. Top predators in terrestrial food chains often exhibit the highest concentrations of these persistent pollutants.

Studies on avian species have detected BDE-85 as a minor congener in the eggs of Caspian terns, Forster's terns, California least terns, and California clapper rails from the San Francisco Bay. usgs.gov The presence of these compounds in eggs indicates maternal transfer, a significant route of exposure for developing embryos. Research on passerine birds and their predators, such as sparrowhawks and common buzzards, has shown that most PBDE congeners, with the exception of BDE-28, are biomagnified. researchgate.net In contrast, mammals like the red fox have shown a high metabolic capacity for organohalogens, which can lead to lower than expected biomagnification. researchgate.net In a study on grassland sheep, adipose tissue was found to accumulate more-brominated BDEs, while muscle and visceral organs mainly accumulated less-brominated congeners. nih.gov

Trophic Transfer and Biomagnification Mechanisms in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food web. epa.gov PBDEs, being persistent and fat-soluble, are known to biomagnify. epa.govpops.int

The efficiency of trophic transfer can depend on the specific PBDE congener and the characteristics of the food web. nih.govpsu.edu For instance, in aquatic food webs, a significant biomagnification step for PBDEs has been observed between fish and marine mammals. nih.gov This is partly because air-breathing animals have a lower capacity for respiratory elimination of such compounds compared to water-breathing organisms. nih.govpsu.eduresearchgate.net Moderately hydrophobic substances that may not biomagnify significantly in aquatic food webs can biomagnify to a high degree in food webs that include air-breathing animals. nih.govpsu.eduresearchgate.net In terrestrial food chains, BMFs for the sum of PBDEs in predatory birds have been reported to range from 2 to 34. researchgate.net

Metabolite Formation and Disposition in Biota

Once assimilated by an organism, PBDEs can be metabolized into other compounds, primarily through hydroxylation and debromination. The liver is a key organ for this biotransformation. researchgate.net

In fish, metabolism of PBDEs is species-dependent. Some carp (B13450389) species can metabolically debrominate BDE-99 to other congeners like BDE-47. researchgate.net Hydroxylated PBDEs (OH-PBDEs) are common metabolites. For example, 6-OH-BDE-85 has been identified as a metabolite in biota. researchgate.net In a study on developing chicken embryos, BDE-85 was found to be metabolized, with an 11-37% decrease in its concentration during the last three days of development. researchgate.net The metabolic pathway for BDE-47 in chickens includes oxidation and debromination, yielding hydroxylated metabolites. nih.gov This suggests that similar pathways may exist for other tetrabromodiphenyl ethers like BDE-85.

Biomonitoring Studies in Environmental and Wildlife Samples

Biomonitoring studies are essential for understanding the extent of environmental contamination and exposure in wildlife. BDE-85 has been detected in a range of samples worldwide, confirming its status as a global environmental contaminant.

Concentrations of 3,3',4,5'-Tetrabromodiphenyl ether (BDE-85) and Other PBDEs in Various Wildlife Samples

SpeciesLocationSample TypeCongeners DetectedConcentration Range/Median (ng/g lipid weight)Source
Caspian Tern, Forster's TernSan Francisco Bay, CAEggsBDE-47, -99, -100, -153, -154 (major); BDE-85 (minor)Median ΣPBDEs: 1820 - 5460 usgs.gov
California Clapper RailSan Francisco Bay, CAEggsBDE-47, -99, -100, -153, -154 (major); BDE-85 (minor)Median ΣPBDEs: 379 usgs.gov
Harbor SealNorth SeaBlubber/LiverBDE-28, 47, 99, 100, 153, 154Levels were an order of magnitude higher than in their fish prey. nih.gov nih.gov
Ardeid Birds (e.g., Little Egret)South ChinaEggsVarious, including higher-brominated congeners140 - 1000 (Hong Kong) researchgate.net
Grey-headed Gull, African Sacred IbisPretoria, South AfricaFeathers7 of 8 congeners studiedHigh detection frequencies (87.5-100% and 28-100% respectively). rsc.org rsc.org

Advanced Analytical Methodologies for 3,3 ,4,5 Tetrabromodiphenyl Ether Research

Development of Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in the analysis of BDE-77, aiming to isolate the analyte from complex sample matrices and remove interfering substances. The choice of extraction and cleanup techniques is highly dependent on the specific characteristics of the sample matrix.

Matrix-Specific Methodologies (e.g., Water, Sediment, Biota, Dust)

Water: For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. A novel mixed-mode SPE procedure has been developed for the simultaneous determination of various brominated flame retardants, including PBDEs, in river water. This method combines a hydrophobic sorbent (C18) with a silica-based anion exchange sorbent to overcome interference from dissolved organic carbon, achieving extraction recoveries exceeding 73% for most analytes researchgate.net.

Sediment and Soil: The extraction of BDE-77 from solid matrices like sediment and soil often involves more rigorous techniques. Soxhlet extraction with solvents such as toluene or hexane/acetone mixtures is a traditional and robust method epa.govttcenter.ir. To enhance cleanup during extraction, activated alumina and Florisil can be added to the Soxhlet apparatus, which yields less complex extracts . Pressurized liquid extraction (PLE) and ultrasonic-assisted extraction (UAE) are more modern approaches that offer reduced solvent consumption and extraction times ttcenter.irconicet.gov.ar. For instance, a method for identifying and quantifying several BDE congeners in soil and sediments utilized a new extraction procedure with cyclohexane followed by gas chromatography-mass spectrometry (GC-MS) analysis ttcenter.ir. Cleanup of sediment extracts typically involves techniques like gel permeation chromatography (GPC) and column chromatography with adsorbents such as silica gel, alumina, and Florisil to remove lipids and other co-extracted interfering compounds epa.gov.

Biota: The analysis of BDE-77 in biological tissues is complicated by the high lipid content. Extraction is often performed using Soxhlet with solvents like dichloromethane or hexane/acetone conicet.gov.arepa.gov. A multi-step cleanup process is essential and frequently includes GPC to remove bulk lipids, followed by adsorption chromatography on silica or Florisil columns epa.govconicet.gov.ar. For some biota matrices, a multilayer silica cleanup has been validated for the analysis of brominated flame retardants conicet.gov.ar.

Dust: House dust is a significant matrix for human exposure to PBDEs. Extraction of BDE-77 from dust can be achieved using ultrasonic baths with solvents like dichloromethane gcms.cz. The cleanup of dust extracts is similar to that for sediment and biota, often employing silica SPE columns to remove interfering matrix components gcms.cz.

Interactive Data Table: Extraction and Cleanup Methodologies for BDE-77 in Various Matrices

MatrixExtraction TechniqueCleanup TechniqueKey Findings
WaterSolid-Phase Extraction (SPE) with mixed-mode sorbents-Effective for overcoming dissolved organic carbon interference researchgate.net.
SedimentSoxhlet, Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE)Gel Permeation Chromatography (GPC), Silica Gel, Alumina, FlorisilSoxhlet with in-cell cleanup provides less complex extracts . PLE and UAE offer faster extraction with less solvent ttcenter.irconicet.gov.ar.
BiotaSoxhletGPC, Silica Gel, FlorisilMulti-step cleanup is crucial for removing high lipid content epa.govconicet.gov.ar.
DustUltrasonic ExtractionSilica SPEEffective for isolating BDEs from complex dust matrix gcms.cz.

Miniaturized and High-Throughput Approaches in Environmental Analysis

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease analysis time, and minimize environmental impact, aligning with the principles of green analytical chemistry ttcenter.irconicet.gov.ar.

Miniaturized Techniques: Liquid-phase microextraction (LPME) and its various modes, such as dispersive liquid-liquid microextraction (DLLME), have been proposed as effective methods for the preconcentration of PBDEs from aqueous samples conicet.gov.arcore.ac.uk. Solid-phase microextraction (SPME) is another miniaturized technique that has been applied to the analysis of organic pollutants, offering a solvent-free extraction approach ttcenter.irchromatographyonline.com. Stir-bar sorptive extraction (SBSE) is a similar technique that provides high enrichment of analytes from liquid samples ttcenter.ir.

High-Throughput Approaches: The need to analyze a large number of samples has driven the development of high-throughput methods. The use of 96-well plates for sample processing, including liquid-liquid extraction, protein precipitation, and solid-phase extraction, has become established, particularly in biological and clinical analyses chromatographyonline.com. Automated sample preparation systems, such as those utilizing mini-column SPE, can significantly increase sample throughput for the analysis of contaminants in food and environmental samples nih.govnih.gov. These automated systems reduce manual labor and improve the reproducibility of the analytical results nih.govnih.gov.

Optimization of Chromatographic Separation Techniques

Gas chromatography is the primary technique for the separation of PBDE congeners due to their volatility and thermal stability thermofisher.comcnr.it. The optimization of GC methods is crucial for achieving the necessary resolution of BDE-77 from its numerous isomers.

Gas Chromatography (GC) Methodologies for Congener Resolution

The separation of the 209 possible PBDE congeners is a significant analytical challenge. Capillary GC columns with various stationary phases are employed to resolve these isomers. For instance, a study on technical PBDE mixtures used a 60 m high-temperature GC column to identify 71 peaks, 69 of which were BDE congeners researchgate.net. The resolution of critical isomer pairs, such as BDE-49 and BDE-71, is often used as a benchmark for the performance of a GC method and is a requirement in some regulatory methods like EPA Method 1614 epa.govshim-pol.pl.

The choice of injection technique is also important for the accurate analysis of PBDEs. Split/splitless injection is commonly used, but for higher molecular weight congeners, techniques like programmed temperature vaporization (PTV) injection can minimize thermal degradation in the injector thermofisher.comtaylorandfrancis.comgcms.cz.

Research on Column Selection and Method Development for PBDEs

The selection of the GC column is the most critical factor in achieving the desired separation of PBDE congeners. The choice is based on the polarity of the stationary phase, column dimensions (length, internal diameter), and film thickness researchgate.netrestek.comsigmaaldrich.comcloudfront.netmerckmillipore.com.

Stationary Phase: Non-polar or semi-polar stationary phases are typically used for PBDE analysis. 5% diphenyl / 95% dimethyl polysiloxane phases are common and provide good separation for a wide range of congeners shim-pol.pl. Columns specifically designed for PBDE analysis, such as the SH-1614, are optimized to resolve critical pairs and provide good peak shapes for high molecular weight congeners shim-pol.pl.

Column Dimensions: Longer columns (e.g., 30-60 m) generally provide better resolution but result in longer analysis times researchgate.netrestek.com. Shorter columns (e.g., 15 m) can be used for faster analysis, especially when coupled with high-resolution mass spectrometry which can help to resolve co-eluting compounds thermofisher.comshim-pol.pl. The internal diameter (ID) of the column affects both efficiency and sample capacity, with narrower ID columns providing higher resolution researchgate.netsigmaaldrich.com.

Method Development: The development of a GC method involves optimizing the oven temperature program, carrier gas flow rate, and injection parameters. A typical temperature program for PBDE analysis starts at a relatively low temperature, followed by a ramp to a high final temperature to elute the heavier congeners waters.comlabrulez.com. Retention time locking can be used to ensure consistent retention times between analyses, which is particularly useful for targeted analysis using selected ion monitoring gcms.cz.

Interactive Data Table: Commonly Used GC Columns for BDE-77 Analysis

Column PhaseDimensions (Length x ID x Film Thickness)Typical ApplicationReference
5% Diphenyl / 95% Dimethyl Polysiloxane15 m x 0.25 mm x 0.10 µmFast analysis of PBDEs thermofisher.com
5% Diphenyl / 95% Dimethyl Polysiloxane (SH-1614)15 m x 0.25 mm x 0.10 µmOptimized for EPA Method 1614, good resolution of BDE-49/71 shim-pol.pl
DB-5ms20 m x 0.18 mm x 0.18 µmGood separation of tetra-BDE isomers waters.com
DB-1HT15 m x 0.25 mm x 0.10 µmGood overall sensitivity for a range of BDEs waters.com
Rtx-161415 m x 0.25 mm x 0.1 µmAnalysis of PBDEs in air samples epa.gov

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry is the detection method of choice for the analysis of BDE-77 due to its high sensitivity and selectivity cnr.it. Various MS techniques are employed, each with its own advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be operated in either full-scan or selected ion monitoring (SIM) mode. Full-scan mode is useful for identifying unknown compounds, while SIM mode offers significantly higher sensitivity for targeted analytes by monitoring only a few characteristic ions cnr.itepa.gov. For tetra-brominated diphenyl ethers like BDE-77, the molecular ion cluster is often monitored in full-scan mode, while in SIM mode, specific ions from this cluster are selected for quantification and confirmation epa.govtaylorandfrancis.comepa.gov. The fragmentation of ethers in electron ionization (EI) typically involves cleavage alpha to the oxygen atom libretexts.org.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides an even higher degree of selectivity and sensitivity by using multiple reaction monitoring (MRM) cnr.itwaters.comchromatographyonline.com. In MRM, a specific precursor ion for BDE-77 is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This technique is particularly useful for analyzing complex matrices where interferences can be a problem waters.comusda.gov. The development of MRM methods involves the optimization of precursor and product ions, as well as collision energies waters.comchromatographyonline.comnih.gov.

Other Mass Spectrometric Techniques: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides very high mass accuracy, which aids in the confident identification of analytes and can help to resolve isobaric interferences thermofisher.comgcms.cz. Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) can be used for the element-specific detection of bromine, allowing for the quantification of PBDEs based on their bromine content researchgate.net. Electron capture negative ionization (ECNI) is another sensitive ionization technique for halogenated compounds like PBDEs, often used in GC-MS analysis epa.gov.

Interactive Data Table: Mass Spectrometric Parameters for BDE-77 Analysis

TechniqueModePrecursor Ion (m/z)Product/Quantification Ion (m/z)Confirmation Ion(s) (m/z)Reference
GC-MSSIM (ENCI)N/A79, 81- epa.gov
GC-MS/MSMRM486 (Isotope cluster)Varies with instrument optimizationVaries with instrument optimization waters.com
GC-Orbitrap MSFull Scan/t-SIMN/A485.7152 (exact mass)Isotopic pattern thermofisher.com

Note: Specific MRM transitions and collision energies are instrument-dependent and require optimization.

Applications of High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of 3,3',4,5'-Tetrabromodiphenyl ether due to its ability to provide highly accurate mass measurements. This precision allows for the confident identification and elemental composition determination of the target analyte, even in complex samples. measurlabs.comumb.eduresearchgate.net The high resolving power of HRMS enables the separation of ions with very close mass-to-charge (m/z) ratios, which is essential for distinguishing the this compound congener from other co-eluting substances or isomers that may have similar nominal masses. umb.edu

Traditionally, gas chromatography coupled with HRMS (GC-HRMS) has been the preferred method for analyzing PBDEs in environmental samples because it offers high sensitivity and selectivity, resulting in fewer interferences. nih.gov This technique is capable of detecting the compound at very low levels, often in the picogram to femtogram range. nih.gov The enhanced resolution of HRMS instruments helps to produce clear fragmentation patterns, which improves the accuracy of chemical formula prediction and facilitates more reliable database comparisons for compound identification. researchgate.net

Key applications of HRMS in this compound research include:

Accurate Mass Measurement: Determining the elemental formula of the compound and its metabolites with high confidence.

Interference Reduction: Differentiating the target analyte from matrix interferences, which is particularly important in complex samples like sediment, biota, and house dust. nih.govaccustandard.com

Confirmation of Identity: Providing unequivocal evidence of the presence of this compound, supporting data from lower-resolution techniques.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, also known as MS/MS, offers a significant increase in selectivity and sensitivity for the analysis of this compound. wikipedia.orgnih.gov This technique involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In the first stage (MS1), a precursor ion corresponding to the target molecule is selected. This ion is then fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage (MS2). wikipedia.orgnationalmaglab.org

The specificity of monitoring a particular fragmentation pathway (a selected reaction monitoring, or SRM, transition) dramatically reduces background noise and chemical interference, leading to lower detection limits and more reliable quantification. nih.gov Gas chromatography-triple quadrupole tandem mass spectrometry (GC-QQQ-MS/MS) is increasingly seen as a viable and more affordable alternative to GC-HRMS for the analysis of PBDEs in complex environmental samples. nih.gov

For PBDEs, MS/MS methods often monitor the loss of bromine atoms or other characteristic fragments. For instance, a common approach involves monitoring the transition of the molecular ion to a fragment ion, which provides a high degree of certainty in identification. nih.gov

Table 1: Comparison of HRMS and MS/MS in PBDE Analysis

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)
PrincipleProvides highly accurate mass measurements of ions.Selects a precursor ion, fragments it, and detects specific product ions. wikipedia.org
Primary AdvantageHigh accuracy and resolving power for formula determination. measurlabs.comSuperior selectivity and sensitivity through noise reduction. nih.govnih.gov
Common InstrumentationGC-Time-of-Flight (TOF), GC-Orbitrap. researchgate.netGC-Triple Quadrupole (QqQ), GC-Ion Trap. youtube.com
Application FocusIdentification of unknown compounds, confirmation of elemental composition. measurlabs.comQuantification of target compounds in complex matrices at trace levels. nih.gov

Isotope Dilution and Internal Standard Quantitation Methodologies

To achieve the highest level of accuracy and precision in the quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govduq.edu This methodology involves spiking the sample with a known amount of an isotopically labeled version of the target analyte, such as ¹³C-labeled this compound, which serves as an internal standard. nih.gov

Because the labeled internal standard has nearly identical chemical and physical properties to the native (unlabeled) compound, it behaves similarly during sample extraction, cleanup, and analysis. nih.gov By measuring the ratio of the response of the native analyte to the labeled internal standard, the method can effectively compensate for:

Losses during sample preparation and extraction.

Variations in instrument injection volume.

Matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov

This approach corrects for potential errors at virtually every step of the analytical process, leading to highly robust and accurate quantitative results. nih.govduq.edu The use of ¹³C-labeled PBDEs has been successfully applied in numerous studies for the quantitative analysis of various congeners in diverse matrices. nih.govnih.gov

Method Validation and Quality Assurance/Quality Control (QA/QC) in Environmental Research

Rigorous method validation and the implementation of comprehensive QA/QC protocols are essential for ensuring that data on the environmental occurrence of this compound are reliable, comparable, and legally defensible.

Research on Method Detection and Quantification Limits

The method detection limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. The method quantification limit (MQL) or limit of quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Research has established detection limits for tetrabromodiphenyl ether congeners in the low picogram to femtogram range, depending on the analytical instrumentation and sample matrix. nih.govnih.gov For instance, studies using GC-QQQ-MS/MS have reported instrumental detection limits for various PBDE congeners ranging from 0.04 pg to 41 pg. nih.gov In comparison, GC-HRMS has shown instrumental detection limits in the range of 5 pg to 85 pg for similar compounds. nih.gov Methods utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have demonstrated method detection limits for various PBDEs between 12 and 30 pg. nih.gov

Table 2: Reported Instrumental/Method Detection Limits for PBDEs

Analytical TechniqueReported Detection Limit Range (per congener)Reference
GC-QQQ-MS/MS0.04 - 41 pg nih.gov
GC-HRMS5 - 85 pg nih.gov
LC-APPI-MS/MS12 - 30 pg nih.gov
GC/low-resolution MS (ECNI)low picogram to femtogram nih.gov

Development and Use of Certified Reference Materials

Certified Reference Materials (CRMs) are indispensable tools for quality assurance in analytical laboratories. nih.gov They are homogeneous and stable materials with one or more certified property values, produced by a recognized body. europa.eu In the context of this compound analysis, CRMs are used for:

Method Validation: Assessing the accuracy and precision of a newly developed analytical method.

Ongoing Quality Control: Regularly analyzing CRMs to monitor the performance of the analytical system and ensure consistency over time.

Inter-laboratory Comparisons: Ensuring that results from different laboratories are comparable and accurate.

Computational and Modeling Approaches in 3,3 ,4,5 Tetrabromodiphenyl Ether Research

Environmental Fate and Transport Modeling (e.g., Multimedia Compartment Models)

Multimedia compartment models are mathematical tools used to predict the distribution and concentration of chemicals in different environmental compartments such as air, water, soil, and biota. These models are crucial for understanding the environmental fate of persistent organic pollutants like BDE-71.

For polybrominated diphenyl ethers (PBDEs) in general, Level II fugacity models indicate that they tend to partition to organic carbon in soil and sediment. nih.gov The persistence of these compounds is therefore highly dependent on their degradation rates in these media, which are often not well-defined. nih.gov The characteristic travel distance (CTD) of PBDEs, as estimated by models like TaPL3, suggests a limited potential for long-range atmospheric transport. nih.gov However, their movement is sensitive to seasonal and daily temperature fluctuations, which can influence their volatilization and deposition cycles. nih.gov When vegetation is incorporated into these models, it has been shown that a significant portion of deposited PBDEs can re-enter the atmosphere, suggesting a "hopping" migration pattern. nih.gov

Key factors governing the fate and transport of pollutants like BDE-71 include their physicochemical properties such as aqueous solubility, vapor pressure, Henry's Law constant, and partitioning coefficients. epa.gov Models like the three-dimensional (3D) hydrodynamic model CH3D and the water quality model CE-QUAL-ICM have been used to simulate the movement of contaminants in aquatic systems, considering processes like sorption to solids, settling, and volatilization. dtic.mil

Table 1: Key Parameters in Environmental Fate and Transport Modeling of BDE-71

ParameterDescriptionRelevance to BDE-71
Aqueous Solubility The maximum amount of a substance that can dissolve in water.Influences its transport in aquatic environments. BDE-71 is insoluble in water. nacchemical.com
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Affects its potential for atmospheric transport.
Henry's Law Constant The ratio of a chemical's concentration in air to its concentration in water at equilibrium.Determines its partitioning between the atmosphere and water bodies.
Octanol-Water Partition Coefficient (Kow) The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.Indicates its potential for bioaccumulation in fatty tissues.
Organic Carbon-Water Partition Coefficient (Koc) A measure of the tendency of an organic chemical to adsorb to organic carbon in soil and sediment.Predicts its mobility in soil and its tendency to accumulate in sediments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a compound to its biological activity or environmental properties. longdom.org These models are instrumental in predicting the behavior of chemicals like BDE-71 without the need for extensive experimental testing.

QSAR studies on PBDEs have been conducted to predict their toxicological properties, such as their ability to bind to the aryl hydrocarbon receptor (AhR). nih.gov One study developed a QSAR model for 18 PBDE congeners using 406 descriptors, finding that the best model included descriptors related to conformational changes, atomic reactivity, molecular electrostatic field, and the non-uniformity of mass distribution. nih.gov This model showed a high correlation coefficient (R² = 0.903), indicating its predictive power. nih.gov

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed to predict the binding affinity of PBDEs to transport proteins like transthyretin (TTR). nih.gov These models have demonstrated good predictive ability, with high cross-validated and predictive squared correlation coefficients. nih.gov Such models can be used to infer the activities of other structurally similar compounds. nih.gov

The reliability of QSAR models is a critical aspect, and studies have reviewed the reproducibility of published models for various endpoints, including environmental fate. nih.gov The availability of open QSAR datasets and clear reporting of model parameters are essential for their validation and application in regulatory contexts. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for PBDEs

Descriptor CategoryExample DescriptorsRelevance to Environmental Behavior
Constitutional Molecular weight, number of bromine atomsBasic properties influencing transport and partitioning.
Topological Connectivity indices, shape indicesDescribes the branching and shape of the molecule, affecting interactions.
Geometric Molecular surface area, molecular volumeRelates to the size and shape of the molecule, influencing diffusion and binding.
Electrostatic Dipole moment, partial charges on atomsGoverns interactions with polar molecules and surfaces.
Quantum-Chemical HOMO/LUMO energies, electron affinityRelates to the reactivity and stability of the molecule.

Quantum Chemical and Molecular Orbital Studies on PBDEs

Quantum chemical and molecular orbital studies provide fundamental insights into the electronic structure, stability, and reactivity of molecules like BDE-71. These theoretical calculations are essential for understanding the underlying mechanisms of their environmental behavior and biological activity.

Conformational Analysis and Molecular Structure Predictions

The three-dimensional structure and conformational flexibility of PBDEs are key determinants of their interactions with biological receptors and their environmental partitioning. Conformational analysis using methods like Density Functional Theory (DFT) can predict the most stable geometries of these molecules. researchgate.net

Research on Thermodynamic Properties and Stability Calculations

Thermodynamic properties, such as the enthalpy of formation and Gibbs free energy of formation, are critical for understanding the stability and potential for degradation of PBDEs. Theoretical calculations using methods like Gaussian 03 at the B3LYP/6-31G(d) level have been used to determine these properties for a range of PBDE congeners. researchgate.net

These studies have shown that the enthalpies of formation of PBDEs increase with the number of bromine atoms. researchgate.net The substitution pattern of the bromine atoms also significantly affects the thermodynamic stability, with ortho-substituted congeners often being less stable. researchgate.net For instance, PBDE congeners with one fully brominated phenyl ring have been found to be among the least stable. researchgate.net The group additivity method (GAM), based on theoretical calculations, has been shown to be a reliable tool for predicting the thermodynamic properties of all 209 PBDE congeners. researchgate.net

Table 3: Calculated Thermodynamic Properties of Selected PBDEs

PBDE CongenerEnthalpy of Formation (ΔfH°) (kJ/mol)Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)
2,3,4,5,6-PeBDE------
2,3,4,4',5,6-HxBDE------
2,2',3,4,4',5,6-HpBDE------
2,3,3',4,4',5,6-HpBDE------
Note: Specific values for 3,3',4,5'-Tetrabromodiphenyl ether were not found in the provided search results. The table illustrates the type of data generated from such studies. Data from a study on 39 PBDEs. researchgate.net

Electron Affinity and Reactivity Predictions

Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.org It is a key parameter in predicting the potential for a molecule to undergo reductive debromination, a significant degradation pathway for PBDEs. Quantum chemical calculations can predict the electron affinity of PBDEs.

The reactivity of PBDEs is also influenced by their electronic structure, including the distribution of electron density and the energies of their frontier molecular orbitals (HOMO and LUMO). These parameters can be calculated using quantum chemical methods and are used as descriptors in QSAR models to predict reactivity and toxicity. nih.gov For instance, the reactivity of PBDEs towards nucleophilic attack, which can lead to debromination, can be inferred from the calculated partial charges on the carbon and bromine atoms.

Comparative Research on 3,3 ,4,5 Tetrabromodiphenyl Ether with Other Pbde Congeners

Comparative Environmental Behavior and Fate Studies Across Congener Groups

The environmental behavior and fate of PBDEs, including their transport and degradation, are highly dependent on the degree of bromination and the specific substitution pattern of each congener.

Photodegradation: Photodegradation, or the breakdown of chemicals by light, is a primary degradation pathway for many PBDEs. The rate of this process varies significantly among congeners. Generally, the photochemical reaction rate decreases as the number of bromine substituents on the molecule decreases. diva-portal.org For instance, the highly brominated deca-BDE has a much shorter UV degradation half-life (0.5 hours) compared to the less-brominated 2,2',4,4'-tetra-BDE (BDE-47), which has a half-life of 12 days under similar conditions in a methanol/water solution. diva-portal.org

Research has shown that photodegradation reactions for many PBDE congeners follow pseudo-first-order kinetics. epa.gov The main mechanism is reductive debromination, where bromine atoms are sequentially removed, leading to the formation of less brominated PBDEs. epa.gov For example, the photodegradation of BDE-209 can lead to the formation of other congeners, and it is predicted that over time, BDE-99 will remain a dominant penta-BDE, while levels of BDE-49 and BDE-66 could increase to become comparable to the abundant BDE-47. nih.gov The solvent or medium in which the PBDE is present also influences the degradation rate; for example, rates in a methanol/water solution are about 1.7 times lower than in pure methanol. diva-portal.org

Table 1: Comparative Photodegradation Half-Lives of Selected PBDE Congeners in Hexane

PBDE CongenerNumber of Bromine AtomsHalf-Life (hours)
BDE-18370.26
BDE-15360.61
BDE-9951.58
BDE-4743.58
BDE-2834.21
BDE-10056.46

This table illustrates the variation in photodegradation half-lives among different PBDE congeners when irradiated with UV light in hexane. Data from Fang et al., 2008. epa.gov

Environmental Partitioning: The distribution of PBDE congeners in the environment—whether they are found in air, water, soil, or sediment—is governed by their physicochemical properties, which are in turn dictated by their level of bromination. Heavier, more highly brominated congeners tend to partition to sediment, which can act as a long-term reservoir for these chemicals. nih.gov In contrast, as the congener number and degree of bromination decrease, the compounds become more volatile and partition more readily into the air. nih.gov

For example, a fugacity-based model of PBDEs in Taiwan showed that for BDE-47, a lighter congener, the majority (81%) sorbs to soil. nih.gov This proportion decreases for heavier congeners. Conversely, in sediment, the proportion of the total PBDEs increases with increasing congener number and weight. nih.gov This differential partitioning means that different environmental compartments will have distinct congener profiles.

Adsorption and Transport: The movement of PBDEs through the environment is also affected by their tendency to adsorb to particles. Studies on BDE-47 have shown that it can be adsorbed by biochars derived from maize straw, a process influenced by the biochar's surface area and aromaticity. researchgate.net This adsorption is dominated by chemisorption and is a two-compartment process involving both fast and slow adsorption phases. researchgate.net Such interactions with organic matter in soil and sediment can significantly limit the mobility of less volatile congeners, while more volatile congeners may undergo long-range atmospheric transport.

Research on Differential Bioaccumulation and Biotransformation Patterns among Congeners

Once in the environment, PBDEs can be taken up by living organisms, and their accumulation and transformation patterns differ significantly among congeners.

Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism's tissues over time. The bioaccumulation potential of PBDEs is congener-specific. In an aquatic food web in Lake Michigan, BDE-47 was the dominant congener detected, with levels consistently higher than those of BDE-99, despite similar concentrations of these two compounds in the commercial penta-BDE mixtures. nih.gov This suggests potential differences in the bioavailability or metabolic rates between these congeners. nih.gov The total concentration of PBDEs was also found to be positively correlated with the levels of PCBs in the same samples, and the food web magnification factors for BDE-47 and PCB-153 were comparable, indicating a similar potential for biomagnification. nih.gov

In human tissues, the most commonly found congeners are typically the tetra-, penta-, and hexa-BDEs, such as BDE-47, BDE-99, BDE-100, and BDE-153. researchgate.net In a study of pregnant women, BDE-47 was the most abundant congener, contributing to 50% of the total PBDE burden on average. nih.gov

Biotransformation: Organisms can metabolize PBDEs, primarily through a process called debromination, which removes bromine atoms and can create new, potentially more or less toxic, congeners. This metabolic process is species-specific and depends on the congener's structure.

A study on three fish species (rainbow trout, common carp (B13450389), and Chinook salmon) found that six out of eleven tested PBDE congeners (BDE-99, -153, -183, -203, -208, and -209) were metabolically debrominated to lower brominated forms. acs.org A key finding was that all the metabolized congeners had at least one bromine atom in a meta position. acs.org Congeners without a meta-substituted bromine, such as BDE-28, BDE-47, and BDE-100, were not metabolized in that study. acs.org

The rate of biotransformation also varies greatly between species. Metabolite formation rates were found to be 10 to 100 times faster in common carp than in trout and salmon. acs.org Furthermore, the species exhibited different debromination preferences: carp showed a preference for meta-debromination, whereas trout and salmon debrominated at both meta and para positions to a similar extent. acs.org

Table 2: Congener-Specific Hepatic Uptake by OATP1B1 Transporter

PBDE CongenerAffinity (Km in µM)Transport Efficiency (Vmax/Km)
BDE-470.31Highest
BDE-990.91Intermediate
BDE-1531.91Lowest

This table shows the kinetic parameters for the uptake of three PBDE congeners by the human hepatic transporter OATP1B1, indicating preferential transport of lower brominated congeners. Data from a study on OATP transporters. nih.gov

The mechanism of PBDE uptake into liver cells also shows congener specificity. Human hepatic organic anion-transporting polypeptides (OATPs) have been identified as transporters for PBDEs. Kinetic analyses revealed that OATP1B1 transported BDE-47 with the highest affinity, followed by BDE-99 and then BDE-153, providing a molecular explanation for the congener profiles often observed in human liver samples. nih.gov

Structural Elucidation of Congener-Specific Differences in Environmental Dynamics

The specific arrangement of bromine atoms on the diphenyl ether backbone is a critical determinant of a congener's environmental behavior.

The position of bromine atoms influences the rate of photodegradation. For less brominated PBDEs, the photoreactivity of bromine atoms decreases in the order: ortho > para. epa.gov However, for more highly brominated congeners, this positional difference becomes less significant. epa.gov When the two phenyl rings have an unequal number of bromine atoms, debromination tends to occur first on the more substituted ring. epa.gov

In terms of biotransformation, the presence of a meta-substituted bromine appears to be a prerequisite for metabolic debromination in certain fish species. acs.org This highlights a clear structure-activity relationship, where the substitution pattern directly influences whether a congener can be broken down by the organism's enzymatic systems. The preference of carp for meta-debromination of PBDEs was consistent with their preference for meta-deiodination of the thyroid hormone thyroxine, suggesting a potential role for deiodinase enzymes in PBDE metabolism. acs.org

Research on Distinguishing Anthropogenic from Naturally Occurring Brominated Compounds

While the vast majority of PBDEs in the environment are of anthropogenic origin from their use as flame retardants, the environment also contains a wide array of naturally produced organobromine compounds, particularly in marine ecosystems. Distinguishing between these sources is a key challenge in environmental chemistry.

Research into the detailed composition of commercial PBDE mixtures provides a crucial baseline for source apportionment. For example, detailed analysis of common technical mixtures like DE-71 (penta-BDE) and Saytex 102E (deca-BDE) has identified the specific congeners present and their relative proportions. researchgate.net These anthropogenic signatures can be compared to the congener profiles found in environmental samples. If a sample's PBDE profile closely matches that of a commercial mixture, it strongly suggests an anthropogenic source.

Deviations from the commercial mixture profiles in environmental or biological samples can indicate weathering processes, such as photodegradation or biotransformation, that have altered the original signature over time. researchgate.net For instance, the photodegradation of deca-BDE (BDE-209) produces a variety of lower-brominated congeners, some of which are not major components of the original commercial products. nih.govnih.gov The presence of these specific degradation products can help trace the environmental pathways of the parent compounds.

In contrast, naturally occurring brominated compounds often have distinct chemical structures that are not found in industrial products. Many are produced by marine algae, sponges, and bacteria. While some may be simple brominated phenols or indoles, others can be more complex. The analytical challenge lies in separating and identifying these natural compounds from the complex mixtures of anthropogenic PBDEs and their degradation products. Advanced analytical techniques, such as high-resolution mass spectrometry, are essential tools for identifying unique molecular formulas and fragmentation patterns that can help differentiate between natural and synthetic brominated compounds.

Research Informing Environmental Policy and Regulatory Science for Pbdes

Scientific Foundations for International Regulations and Conventions (e.g., Stockholm Convention, REACH)

International regulations governing PBDEs are built upon a strong scientific foundation that has established their characteristics as persistent organic pollutants (POPs). Research demonstrating their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on human health and the environment has been crucial for their inclusion in treaties like the Stockholm Convention and regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).

The commercial PentaBDE mixture, which includes 3,3',4,5'-Tetrabromodiphenyl ether (BDE-99) as a major component, was targeted by early regulations due to mounting scientific evidence of its environmental and health risks. researchgate.net Key scientific findings that underpinned these regulations include:

Persistence: PBDEs are resistant to degradation in the environment, meaning they can remain for long periods. columbia.edunih.gov

Bioaccumulation: Due to their lipophilic (fat-loving) nature, PBDEs accumulate in the fatty tissues of organisms. columbia.edunih.gov This leads to biomagnification, where concentrations increase at higher trophic levels of the food web. researchgate.net

Long-Range Transport: PBDEs are semi-volatile compounds that can travel long distances from their sources via atmospheric and oceanic currents, leading to their detection in remote environments like the Arctic. researchgate.net

Toxicity: A significant body of research has linked PBDE exposure to various adverse health effects. Laboratory studies in animals and an increasing number of human epidemiological studies have associated PBDEs with neurodevelopmental toxicity, endocrine disruption (particularly of the thyroid hormone system), and potential reproductive harm. researchgate.netcolumbia.eduiatp.orgepa.gov Research has indicated that lower-brominated congeners like BDE-99 are more toxic and bioaccumulative than the higher-brominated forms. researchgate.net

These scientific findings were pivotal in the decision to list specific PBDE congeners under the Stockholm Convention. In 2009, several PBDEs, including the tetra- and pentabromodiphenyl ethers found in the commercial PentaBDE mixture (which includes BDE-99), were added to Annex A of the Convention for global elimination. ospar.orgpops.intbasel.int Similarly, the EU's REACH regulation identifies certain PBDEs as Substances of Very High Concern (SVHC), subjecting them to stringent controls. researchgate.net The EU began restricting the use of PentaBDE and OctaBDE mixtures as early as 2004. ospar.org

Table 1: Key Regulatory Milestones for PBDEs (including BDE-99)
YearRegulation/ConventionActionScientific Rationale
2004European Union (EU)Banned the use of PentaBDE and OctaBDE commercial mixtures. ospar.orgEvidence of persistence, bioaccumulation, and toxicity. ospar.org
2009Stockholm ConventionListed Tetrabromodiphenyl ether and Pentabromodiphenyl ether (constituents of c-PentaBDE) in Annex A for elimination. pops.intbasel.intScientific assessments confirming their properties as Persistent Organic Pollutants (POPs). nih.gov
2017Stockholm ConventionListed DecaBDE in Annex A for elimination, with specific exemptions. ospar.orgConcerns over its persistence and potential to degrade into more toxic and bioaccumulative congeners like BDE-99. nih.gov

Research on Monitoring Trends and Effectiveness of Control Measures in the Environment

Following the implementation of regulations, environmental monitoring research has become essential for evaluating the effectiveness of these control measures. By tracking the concentration of PBDEs, including BDE-99, in various environmental compartments and in human tissues over time, scientists can assess whether the bans and restrictions are leading to reduced environmental contamination and human exposure.

Numerous studies have analyzed temporal trends of PBDEs, with results often varying by region and the specific congener being studied.

Human Biomonitoring: Human breast milk has been a particularly useful matrix for monitoring PBDE exposure trends. In regions that implemented early regulations, such as Europe, studies have shown a significant decrease in the levels of BDE-99. acs.org For instance, a breakpoint analysis of PBDEs in human milk from Europe indicated a significant decrease for BDE-47 and BDE-99 around the time regulations were implemented. acs.org In contrast, levels in North America, where regulations were introduced later, have shown slower declines or even increases for some congeners. acs.org

Environmental Monitoring: Monitoring in wildlife and environmental matrices like sediment and water also provides insight into the effectiveness of regulations. Decreasing trends for the PBDE congeners found in the PentaBDE mixture have been observed in various locations, including sewage sludge in Sweden and the USA, and in certain fish and marine mammals in Europe and the Arctic. nih.gov However, the vast reservoir of PBDEs in consumer products still in use means that these chemicals continue to be released into the environment. columbia.eduepa.gov E-waste recycling and landfill sites are significant ongoing sources of PBDEs to the environment. tandfonline.com

Table 2: Summary of Temporal Trends for BDE-99 in Various Regions and Matrices
RegionMatrixObserved Trend for BDE-99Reference
EuropeHuman MilkSignificantly decreasing acs.org
North AmericaHuman MilkSlower decrease compared to Europe acs.org
OceaniaHuman MilkSignificantly decreasing acs.org
Northern Europe & USASewage Sludge, Biota (various)Decreasing nih.gov
AsiaVariousUnclear/Mixed nih.govresearchgate.net

These monitoring studies are critical for demonstrating the positive impact of environmental policy. The observed declines in BDE-99 concentrations in regions with stringent regulations provide strong evidence that such control measures are effective in reducing human and environmental exposure. iatp.orgacs.org

Identification of Research Gaps for Comprehensive Environmental Assessment and Management

Despite the progress made in regulating and monitoring PBDEs, scientific research has also identified significant knowledge gaps that hinder a complete understanding and comprehensive management of these contaminants. Addressing these gaps is crucial for refining existing policies and developing strategies for managing the legacy of PBDE pollution.

Key identified research gaps include:

Incomplete Global Monitoring: There is a notable lack of temporal trend data for PBDEs in many parts of the world, particularly in Asia, Africa, and South America. nih.govresearchgate.net This makes it difficult to assess the global effectiveness of the Stockholm Convention and to identify ongoing sources and hotspots of contamination.

Debromination of DecaBDE: A major area of concern is the environmental degradation of DecaBDE (BDE-209) into lower-brominated and more toxic congeners, such as BDE-99. nih.govresearchgate.net While this process is known to occur, more research is needed to understand the rates and pathways of debromination in different environmental compartments, as this represents a long-term source of more harmful PBDEs. nih.gov

Exposure from Products and Waste: The vast quantities of PBDE-containing products still in use and in waste streams (e.g., e-waste, furniture, building materials) represent a long-term source of environmental contamination. columbia.edutandfonline.com Further research is needed to quantify emissions from these sources and to develop better strategies for the environmentally sound management of PBDE-containing waste to prevent their release. tandfonline.com

Emerging Contaminants: The phasing out of PBDEs has led to their replacement with a variety of alternative flame retardants. researchgate.net There is a pressing need for more research on the environmental fate, toxicity, and potential health effects of these replacement chemicals to avoid substituting one harmful substance with another. tandfonline.comresearchgate.net

Full Toxicological Understanding: While the neurotoxic and endocrine-disrupting effects of PBDEs are well-documented, a full understanding of their mechanisms of action and the effects of exposure to complex mixtures of different congeners is still lacking. researchgate.netepa.gov

Closing these research gaps will require continued international scientific collaboration and investment in monitoring and research programs. researchgate.netresearchgate.net Such efforts are vital for ensuring that environmental policies are sufficiently protective of human health and the environment and for managing the long-lasting legacy of PBDE contamination.

Emerging Research Frontiers and Future Directions for 3,3 ,4,5 Tetrabromodiphenyl Ether

Novel Transformation Pathways and Identification of Undiscovered Metabolites

Understanding the transformation of 3,3',4,5'-Tetrabromodiphenyl ether in the environment is crucial for assessing its ultimate fate and potential risks. Research is increasingly focused on identifying novel biotic and abiotic degradation pathways that go beyond simple persistence.

Detailed Research Findings: Current research indicates that PBDEs can undergo several transformation processes in the environment. While evidence for the microbial degradation of highly brominated ethers like octa- and deca-BDE is limited, lower brominated congeners are known to be more susceptible to transformation. nih.gov Key pathways being investigated include:

Reductive Debromination: Under anaerobic conditions, microorganisms can sequentially remove bromine atoms from the diphenyl ether structure. frontiersin.org This process is significant as it can transform higher brominated, less bioavailable congeners into lower brominated forms that may be more mobile or toxic. frontiersin.org For instance, studies on other PBDEs have shown that anaerobic microbial cultures can completely debrominate tetrabrominated congeners to diphenyl ether. frontiersin.org

Hydroxylation and Ether Bond Cleavage: Aerobic microbial degradation can introduce hydroxyl (-OH) groups onto the aromatic rings and cleave the ether bond that links them. nih.govijournals.cn Studies on the metabolism of the similar congener BDE-47 in rats and mice have identified multiple hydroxylated metabolites (OH-PBDEs). nih.govtandfonline.comresearchgate.net These hydroxylated metabolites are often more water-soluble and can have different toxicological properties than the parent compound.

Photolytic Degradation: Sunlight, particularly UV radiation, can also contribute to the breakdown of PBDEs. This process can lead to debromination and the formation of various degradation byproducts.

Transformation PathwayDescriptionPotential Products
Biotic (Microbial)
Reductive Debromination (Anaerobic)Sequential removal of bromine atoms by microorganisms.Lower brominated PBDEs, Diphenyl ether
Hydroxylation (Aerobic)Addition of hydroxyl (-OH) groups to the aromatic rings.Hydroxylated PBDEs (OH-PBDEs)
Ether Bond Cleavage (Aerobic)Breaking of the oxygen bridge connecting the two phenyl rings.Brominated phenols
Abiotic
Photodegradation (UV light)Degradation induced by sunlight.Lower brominated PBDEs, other byproducts

Development of Advanced Sensing and Real-time Environmental Monitoring Technologies

Traditional monitoring of BDE-71 relies on collecting samples (e.g., water, soil, air) and analyzing them in a laboratory using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov While accurate, this approach is time-consuming and provides only a snapshot in time. The development of advanced sensors for real-time or near-real-time monitoring is a major goal in environmental science.

Detailed Research Findings: The frontier of sensor technology is rapidly advancing, with several platforms showing promise for the detection of PBDEs and other persistent organic pollutants (POPs):

Biosensors: These devices utilize a biological recognition element, such as an antibody or enzyme, coupled to a transducer. Research has demonstrated the potential of biosensors for detecting low-brominated diphenyl ethers. rsc.orgrsc.org For example, an electrochemical biosensor using glucose oxidase has been developed to detect congeners like BDE-15, BDE-3, BDE-28, and BDE-47 by measuring the blocking effect these compounds have on the enzyme's activity. rsc.orgrsc.org

Nanosensors and Advanced Spectroscopic Methods: Nanomaterials are being integrated into sensor design to enhance sensitivity and selectivity. One innovative approach uses a nanostructured thin-film detector for Surface-Enhanced Raman Spectroscopy (SERS). universityofcalifornia.eduuniversityofcalifornia.edu This technology employs a colloidal metasurface of silver nanocubes to dramatically amplify the Raman signal of PBDEs, enabling detection at very low (nano-molar) concentrations in aqueous solutions. universityofcalifornia.eduuniversityofcalifornia.edu Another ultrasensitive method, nano-rt-iPCR, has been developed to determine PBDEs in water samples at concentrations as low as 1 pg/L without the need for pre-concentration. researchgate.net

Electrochemical Sensors: These sensors measure changes in electrical properties (like current or potential) when the target analyte interacts with an electrode surface. They offer advantages in terms of portability, low cost, and potential for miniaturization, making them suitable for field deployment. rsc.org

These emerging technologies promise a shift from periodic laboratory analysis to continuous, in-situ monitoring, which would provide a much more dynamic and accurate picture of environmental contamination levels and transport.

Global Environmental Monitoring Networks and Data Harmonization Efforts

Since PBDEs are persistent organic pollutants (POPs), they can undergo long-range transport and become globally distributed. environment-agency.gov.uk Tracking these contaminants requires coordinated international efforts through global monitoring networks.

Detailed Research Findings: Several key programs are at the forefront of monitoring PBDEs on a global scale:

The Stockholm Convention's Global Monitoring Plan (GMP): The Stockholm Convention is a global treaty to protect human health and the environment from POPs. researchgate.net Its Global Monitoring Plan (GMP) provides a framework for collecting comparable data on the presence of POPs from all regions to assess the Convention's effectiveness. pops.intwikipedia.orgnih.gov The GMP uses core media like air and human tissues (milk and blood) to track changes in POP concentrations over time. wikipedia.orgpops-gmp.org

The Global Atmospheric Passive Sampling (GAPS) Network: The GAPS network is a key contributor to the GMP, using passive air samplers to assess the spatial and temporal trends of POPs, including PBDEs, on a global scale. nih.govresearchgate.netacs.org Data from GAPS has provided valuable information on the long-range transport and atmospheric concentrations of various PBDE congeners across continents. nih.govresearchgate.netnih.gov

A major challenge for these global networks is data harmonization . Data generated by different laboratories in different countries using various methods must be comparable to be useful for global assessments. sci-hub.se Efforts in data harmonization focus on:

Standardizing sampling and analytical protocols.

Implementing rigorous quality assurance and quality control (QA/QC) programs.

Developing centralized data warehouses, like the GMP Data Warehouse, to store, manage, and visualize harmonized data from diverse sources. nih.govpops-gmp.org

These efforts are essential for creating a cohesive global picture of PBDE contamination and for evaluating the effectiveness of international regulations like the Stockholm Convention. researchgate.netsci-hub.seresearchgate.net

Monitoring Program/InitiativeObjectiveKey Features
Stockholm Convention Global Monitoring Plan (GMP) Evaluate the effectiveness of the Stockholm Convention by tracking POP levels over time. pops.intwikipedia.orgCollects comparable data from all UN regions; uses core media like air and human milk/blood; produces global and regional reports. researchgate.netpops-gmp.orgresearchgate.net
Global Atmospheric Passive Sampling (GAPS) Network Assess the global spatial and temporal distribution of POPs in the atmosphere. nih.govresearchgate.netUses standardized polyurethane foam (PUF) disk passive air samplers; provides data for the GMP; tracks long-range transport. acs.orgnih.gov
Data Harmonization Efforts Ensure data from different sources are comparable and can be aggregated for global assessment. sci-hub.seStandardization of methods, QA/QC programs, development of global data repositories like the GMP Data Warehouse. pops-gmp.org

Source Apportionment Research using Advanced Fingerprinting Techniques

To effectively manage and mitigate pollution from this compound, it is crucial to identify its sources. Source apportionment is the process of identifying these sources and quantifying their contributions to the environmental burden.

Detailed Research Findings: Researchers use advanced analytical and statistical methods to trace PBDEs back to their origins. Key approaches include:

Congener Fingerprinting: Commercial PBDE products (e.g., Penta-BDE, Octa-BDE, Deca-BDE) are mixtures of different congeners in specific ratios. nih.gov By analyzing the specific pattern, or "fingerprint," of PBDE congeners in an environmental sample, scientists can often identify the likely commercial mixture it originated from. ncu.edu.tw For example, high proportions of BDE-209 in the atmosphere of Xi'an, China, pointed to commercial Deca-BDE products as a primary source. nih.gov

Receptor Modeling: Statistical models like Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF) are powerful tools for source apportionment. nih.govresearchgate.net These models analyze large datasets of contaminant concentrations and can identify underlying source profiles. For instance, PMF analysis of air samples from the Great Lakes region successfully identified factors corresponding to legacy commercial mixtures and ambient degradation processes. researchgate.net

Isotopic and Molecular Tracers: While less common for PBDEs, stable isotope analysis can sometimes be used to trace the pathways of contaminants. Furthermore, the presence of specific metabolites or degradation products can serve as a fingerprint for certain environmental processes or exposure routes.

These techniques are vital for distinguishing between primary emissions from products still in use, secondary emissions from waste and recycling sites, and the atmospheric transport of these chemicals from distant sources. helcom.fi Understanding the sources is a critical step in developing targeted strategies to reduce environmental releases. environment-agency.gov.uk

Q & A

Q. What analytical methods are recommended for identifying and quantifying BDE-79 in environmental samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for PBDE analysis. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with electron capture negative ionization (ECNI) for enhanced sensitivity to brominated compounds .
  • Reference standards (e.g., 50 μg/mL BDE-79 in isooctane) are critical for calibration. Ensure isotopic dilution with 13C^{13}\text{C}-labeled analogs (e.g., 13C^{13}\text{C}-BDE-77) to correct for matrix effects .
  • Quality Control: Spike recovery tests (70–130%) and inter-laboratory comparisons are essential to validate reproducibility .

Q. How can researchers assess the toxicity profile of BDE-79 in biological systems?

Methodological Answer:

  • In vitro cytotoxicity assays : Use HepG2 or primary hepatocyte cultures exposed to BDE-79 (0.1–100 μM) to measure oxidative stress markers (e.g., glutathione depletion) and mitochondrial dysfunction via ATP quantification .
  • In vivo models : Administer BDE-79 orally to Sprague-Dawley rats (0.1–10 mg/kg/day) for 28 days. Analyze liver histopathology (steatosis, fibrosis) and serum ALT/AST levels .
  • Receptor-binding assays : Prioritize BDE-79’s affinity for aryl hydrocarbon receptor (AhR) and thyroid hormone receptors using competitive binding assays .

Advanced Research Questions

Q. How should experimental designs be optimized to study BDE-79’s environmental fate and degradation pathways?

Methodological Answer:

  • Controlled degradation experiments : Simulate photolytic degradation using UV irradiation (λ = 254 nm) in aqueous solutions. Monitor debromination products (e.g., tribromodiphenyl ethers) via LC-MS/MS .
  • Microbial degradation : Inoculate BDE-79 in anaerobic sludge reactors (20–40°C, pH 7) and track debromination using 14C^{14}\text{C}-labeled BDE-79 to quantify mineralization rates .
  • Sediment-water partitioning : Measure log KowK_{ow} (octanol-water coefficient) and organic carbon-normalized sorption coefficients (KocK_{oc}) to model bioaccumulation potential .

Q. How can contradictory data on BDE-79’s half-life in mammalian tissues be resolved?

Methodological Answer:

  • Species-specific pharmacokinetics : Compare Sprague-Dawley rats (86% retention at 5 days) vs. mice (33% urinary excretion) using 14C^{14}\text{C}-BDE-79 tracer studies .
  • Multivariate analysis : Apply principal component analysis (PCA) to datasets from Hites (2004) and Liu et al. (2023) to isolate variables (e.g., lipid content, metabolic rates) influencing half-life discrepancies .
  • Controlled variables : Standardize exposure routes (oral vs. intravenous) and lipid-adjusted tissue sampling protocols across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.